![molecular formula C10H9BrClN3O B2631555 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide CAS No. 1514813-09-2](/img/structure/B2631555.png)
2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide, also known as BCA, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. BCA is a small molecule that can selectively inhibit the activity of certain enzymes, making it useful in studying their roles in various biological processes.
Mécanisme D'action
The mechanism of action of 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide involves its binding to the active site of target enzymes, where it forms covalent bonds with specific amino acid residues. This results in the inhibition of enzyme activity, which can lead to changes in cellular processes and physiological functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide depend on the specific enzymes that it inhibits. For example, inhibition of cysteine proteases can lead to changes in protein degradation and turnover, while inhibition of serine hydrolases can affect lipid metabolism and signaling pathways. 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide in lab experiments is its selectivity for specific enzymes, which allows for more targeted and precise studies. Additionally, 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide is a small molecule that can easily penetrate cell membranes and reach intracellular targets. However, one limitation of 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide is its irreversible binding to enzymes, which can make it difficult to study the effects of enzyme reactivation. Additionally, the toxicity and stability of 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide can vary depending on the specific experimental conditions.
Orientations Futures
There are several future directions for research involving 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide. One area of interest is the development of more selective and potent inhibitors of specific enzymes, which could lead to the discovery of new therapeutic targets. Additionally, the use of 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide in combination with other compounds or therapies could enhance its efficacy and reduce potential side effects. Finally, further studies on the physiological effects of 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide could lead to the identification of new biological pathways and functions.
Méthodes De Synthèse
The synthesis of 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide involves several steps, starting with the reaction of 3-bromo-4-chloroaniline with cyanomethyl acetate to form 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide or dimethyl sulfoxide. Purification of the product can be achieved by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide has been used in a variety of scientific studies, particularly in the field of enzymology. It has been shown to selectively inhibit the activity of certain enzymes, such as cysteine proteases and serine hydrolases, which play important roles in various biological processes. By inhibiting these enzymes, researchers can study their specific functions and the effects of their inhibition on cellular processes.
Propriétés
IUPAC Name |
2-(3-bromo-4-chloroanilino)-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3O/c11-8-5-7(1-2-9(8)12)15-6-10(16)14-4-3-13/h1-2,5,15H,4,6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKYCPXGQGXJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC(=O)NCC#N)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

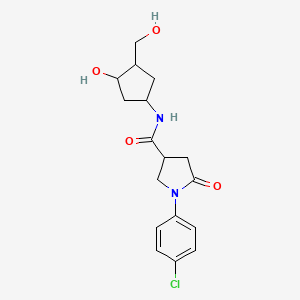

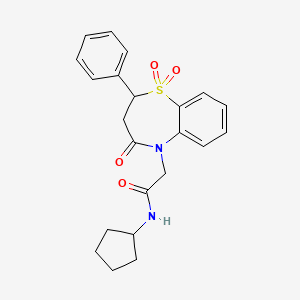
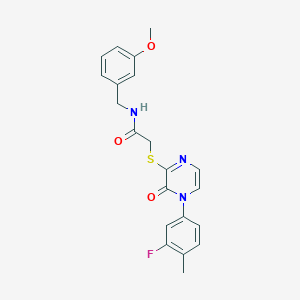
![3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2631479.png)
![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2631480.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2631481.png)
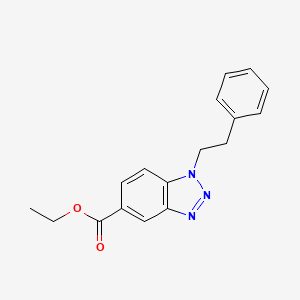
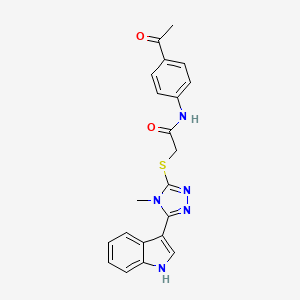
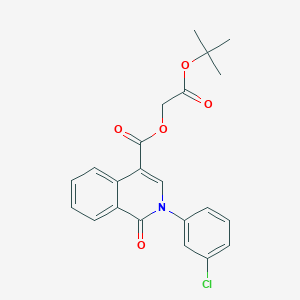
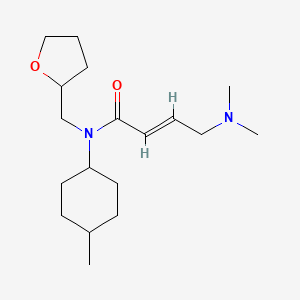
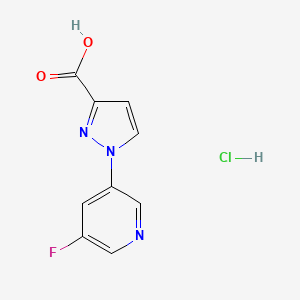
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide](/img/structure/B2631491.png)
![3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2631492.png)